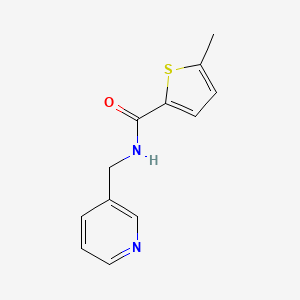![molecular formula C12H9ClN2O2S B5731953 2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
2-[(2-chloro-6-nitrobenzyl)thio]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloro-6-nitrobenzyl)thio]pyridine is a chemical compound that has garnered attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of 2-[(2-chloro-6-nitrobenzyl)thio]pyridine as a fluorescent probe involves the reaction of the thiol-containing biomolecule with the compound, resulting in a fluorescence signal. As an anti-cancer agent, it is believed to work through the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can selectively bind to thiol-containing biomolecules, resulting in a fluorescence signal. As an anti-cancer agent, it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(2-chloro-6-nitrobenzyl)thio]pyridine as a fluorescent probe include its selectivity for thiol-containing biomolecules and its ability to detect low concentrations of these biomolecules. As an anti-cancer agent, it has shown promise in inhibiting the growth of cancer cells. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For research on 2-[(2-chloro-6-nitrobenzyl)thio]pyridine include investigating its potential use as a diagnostic tool for detecting thiol-containing biomolecules in biological samples. Additionally, further research is needed to fully understand its mechanism of action as an anti-cancer agent and to develop more effective and less toxic treatments for cancer.
Métodos De Síntesis
The synthesis of 2-[(2-chloro-6-nitrobenzyl)thio]pyridine involves the reaction of 2-chloro-6-nitrobenzyl chloride with sodium sulfide in the presence of pyridine. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-[(2-chloro-6-nitrobenzyl)thio]pyridine has been studied for its potential use as a fluorescent probe for detecting thiol-containing biomolecules. It has also been investigated for its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-[(2-chloro-6-nitrophenyl)methylsulfanyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-10-4-3-5-11(15(16)17)9(10)8-18-12-6-1-2-7-14-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVDRUCTNMKWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5731890.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5731897.png)


![N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5731928.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5731941.png)

![2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)
![2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)
